molecular formula C20H21N7O B10821030 Sgc-CK2-1

Sgc-CK2-1

Cat. No.: B10821030
M. Wt: 375.4 g/mol
InChI Key: YKDZIFFKQUNVHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of SGC-CK2-1 involves the construction of the pyrazolopyrimidine scaffold, followed by specific modifications to enhance its selectivity and potency towards CK2. The detailed synthetic routes and reaction conditions are typically proprietary and may involve multiple steps, including cyclization, functional group transformations, and purification processes . Industrial production methods would likely involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

SGC-CK2-1 undergoes various chemical reactions, primarily focusing on its interaction with CK2. The compound acts as an ATP-competitive inhibitor, binding to the ATP-binding site of CK2 and preventing its kinase activity . Common reagents and conditions used in these reactions include ATP analogs and kinase assay buffers. The major product formed from these reactions is the inhibited CK2 enzyme complex .

Properties

Molecular Formula

C20H21N7O

Molecular Weight

375.4 g/mol

IUPAC Name

N-[5-[[3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl]amino]-2-methylphenyl]propanamide

InChI

InChI=1S/C20H21N7O/c1-3-19(28)25-16-8-15(5-4-12(16)2)23-17-9-18(24-14-6-7-14)27-20(26-17)13(10-21)11-22-27/h4-5,8-9,11,14,24H,3,6-7H2,1-2H3,(H,23,26)(H,25,28)

InChI Key

YKDZIFFKQUNVHH-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C(C=CC(=C1)NC2=NC3=C(C=NN3C(=C2)NC4CC4)C#N)C

Origin of Product

United States

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